Bimoclomol
Vue d'ensemble
Description
Bimoclomol Description
Bimoclomol is a novel hydroxylamine derivative known for its role as a co-inducer of heat shock proteins (Hsps), which are crucial for cellular protection against various stressors. The compound enhances the production of these proteins following a heat shock, more so than heat shock alone . Bimoclomol has been utilized in animal models for the treatment of nervous, cardiac, and cerebrovascular diseases . It has also shown promise in the treatment of protein misfolding disorders, neuropathy, and neuropathic pain .
Synthesis Analysis
The synthesis of bimoclomol was carried out by Biorex, a Hungarian pharmaceutical company, towards the end of the last century. Bimoclomol, along with arimoclomol, was designed to increase Heat Shock Protein expression and reduce pathology in various animal models . However, the development of bimoclomol has been limited, possibly due to its short half-life .
Molecular Structure Analysis
While the specific molecular structure of bimoclomol is not detailed in the provided papers, its classification as a hydroxylamine derivative suggests it contains the functional group -NHOH. This group is likely integral to its mechanism of action, particularly in its interaction with heat shock transcription factors .
Chemical Reactions Analysis
Bimoclomol interacts with heat shock transcription factor (HSF-1), inducing a prolonged binding of HSF-1 to DNA elements. This interaction is essential for the co-inducing effect of bimoclomol on Hsp expression . The compound does not activate HSF-1 in the absence of stress, but it extends the HSF-1/DNA interaction, contributing to the chaperone co-induction .
Physical and Chemical Properties Analysis
The physical and chemical properties of bimoclomol are not explicitly discussed in the provided papers. However, its efficacy in various biological systems suggests that it has suitable pharmacokinetic properties for drug action, such as the ability to reach target tissues and induce a biological response at clinically achievable concentrations .
Case Studies and Therapeutic Potential
Bimoclomol has been shown to ameliorate mercuric chloride-induced acute renal failure in rats, suggesting its potential in mitigating nephrotoxicity. The compound's ability to overexpress HSP72 in proximal tubules and facilitate the recovery of renal ultrastructure highlights its therapeutic value . Additionally, bimoclomol has been demonstrated to elevate HSP70 levels and improve cell survival in rat neonatal cardiomyocytes, indicating its cytoprotective role in the heart . The compound's development for orphan disorders such as amyotrophic lateral sclerosis and Niemann-Pick type C, as well as its potential for treating diabetic neuropathy and neuropathic pain, further underscore its clinical significance .
Applications De Recherche Scientifique
Cytoprotection in Cardiac Cells
Bimoclomol shows significant cytoprotective effects in cardiac cells. For instance, it elevates heat shock protein 70 (HSP70) levels, enhancing cell survival under stress conditions, particularly in rat neonatal cardiomyocytes. This effect begins at low concentrations that are clinically achievable, demonstrating its potential for therapeutic use in cardiac health (Polakowski, Wegner, & Cox, 2002).
Potential in Treating Diabetic Retinopathy
Bimoclomol has shown promise in treating early electrophysiological signs of retinopathy in diabetic rats. The drug prevented and corrected abnormalities in the electroretinogram (ERG) and visual evoked potential (VEP) waves, suggesting a cytoprotective effect on retinal glia or neurons against diabetes-related cell damages (Bíró et al., 1998).
Modulation of Myocardial Response
Studies on dog ventricular myocardium revealed that bimoclomol alters action potentials, ionic currents, and calcium transients in cardiac cells. This modulation can affect the heart's contractility, suggesting its significance in cardiac function and potential therapeutic applications (Szigeti et al., 2000).
Activation of Heat Shock Transcription Factor
Bimoclomol activates the heat shock transcription factor (HSF-1) and induces its binding to DNA elements, which may contribute to the chaperone co-induction observed previously. This finding is significant for developing therapies targeting HSF-1 for up-regulation of protective heat shock proteins (Hargitai et al., 2003).
Reduction of Myocardial Infarct Size
Oral administration of bimoclomol in rats showed a reduction in myocardial infarct size, correlating with an increase in HSP70 levels. This suggests its potential use in ischemia and reperfusion therapies (Lubbers et al., 2002).
Nephrotoxicity Prevention
Bimoclomol ameliorates mercuric chloride nephrotoxicity by recruiting stress proteins, indicating its potential application in treating acute kidney injuries (Stacchiotti et al., 2006).
Effects on Cerebrovascular Disturbances
The drug also shows effectiveness in experimental models of subarachnoid hemorrhage and brain edema in rats, suggesting its possible use in cerebrovascular disorders (Erdö & Erdö, 1998).
Peripheral Neuropathy Treatment
In diabetic rats, bimoclomol has been effective in reducing symptoms of peripheral neuropathy, which is promising for treating diabetic complications (Bíró et al., 1997).
Multilateral Protective Effects
Bimoclomol displays various protective activities against stress or injuries at cellular and tissue levels, highlighting its potential for broader therapeutic applications (Nanasi & Jednákovits, 2006).
Orientations Futures
Bimoclomol has shown potential therapeutic applications in several experimental conditions, including a murine model of ischemia and wound healing in the diabetic rat . It is currently under Phase II clinical trials . The cytoprotective effects observed are likely mediated by the coordinate expression of all major HSPs .
Propriétés
IUPAC Name |
(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2/b17-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOVJBAGBXIKCG-VKAVYKQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bimoclomol binds to HSF-1 and induces a prolonged binding of HSF-1 to the respective DNA elements. Since HSF-1 does not bind to DNA in the absence of stress, the bimoclomol-induced extension of HSF-1/DNA interaction may contribute to the chaperone co-induction of bimoclomol observed previously. These findings indicate that bimoclomol may be of value in targeting HSF-1 so as to induce up-regulation of protective Hsp-s in a non-stressful manner and for therapeutic benefit. | |
Record name | Bimoclomol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06258 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Bimoclomol | |
CAS RN |
130493-03-7 | |
Record name | Bimoclomol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130493037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bimoclomol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06258 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BIMOCLOMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IYF14814M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.